molecular formula C21H15ClF3NO3S2 B2645625 2-chloro-4-methanesulfonyl-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzamide CAS No. 339104-86-8

2-chloro-4-methanesulfonyl-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzamide

Cat. No.: B2645625
CAS No.: 339104-86-8
M. Wt: 485.92
InChI Key: TXNSEQSICMUUMG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-chloro-4-methanesulfonyl-substituted aromatic ring linked via an amide bond to a phenyl group bearing a 3-(trifluoromethyl)phenylsulfanyl moiety. The sulfanyl (S-) bridge may facilitate π-π stacking or hydrophobic interactions in biological systems. Its molecular formula is C₂₀H₁₃ClF₃O₃S₂, with a molecular weight of ~457.45 g/mol (calculated).

Properties

IUPAC Name

2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3NO3S2/c1-31(28,29)17-9-10-18(19(22)12-17)20(27)26-14-5-7-15(8-6-14)30-16-4-2-3-13(11-16)21(23,24)25/h2-12H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNSEQSICMUUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methanesulfonyl-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a multi-step process involving the reaction of 2-chloro-4-methanesulfonyl aniline with appropriate reagents under controlled conditions. The synthesis typically involves:

  • Starting Materials :
    • 2-Chloro-4-methanesulfonyl aniline
    • 3-(Trifluoromethyl)phenyl sulfide
  • Reagents :
    • Triethylamine as a base
    • Solvents such as acetonitrile or dichloromethane for reaction medium
  • Conditions :
    • Anhydrous conditions to prevent hydrolysis
    • Controlled temperature to optimize yield

The resulting compound features a complex structure characterized by the presence of a chloro group, methanesulfonamide, and trifluoromethyl substituents, contributing to its unique chemical reactivity and biological activity.

Medicinal Applications

  • Anticancer Properties :
    Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including lung (A549) and colon (HCT116) cancers. The mechanism involves inducing apoptosis through cell cycle arrest, making it a candidate for further development as an anticancer agent .
  • Enzyme Inhibition :
    The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders or enhancing drug efficacy through enzyme modulation .
  • Antimicrobial Activity :
    Preliminary evaluations suggest that the compound possesses antimicrobial properties, making it suitable for developing new antibiotics or antifungal agents .

Herbicidal Activity

The compound has demonstrated effectiveness as a herbicide by targeting protoporphyrinogen oxidase (PPO), which is crucial in chlorophyll biosynthesis. Its herbicidal activity surpasses that of traditional herbicides like saflufenacil, indicating its potential for use in sustainable agriculture practices .

Material Science Applications

In addition to biological applications, this compound can serve as a building block in the synthesis of novel materials with specific properties. For instance:

  • Polymer Chemistry : It can be utilized in the development of polymers with enhanced thermal stability and chemical resistance due to its unique functional groups.
  • Nanotechnology : The incorporation of such compounds into nanomaterials could lead to innovative applications in drug delivery systems or sensors due to their specific interactions at the molecular level.

Case Studies and Research Findings

Several studies have documented the synthesis and application of 2-chloro-4-methanesulfonyl-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzamide:

  • Anticancer Mechanism Study : Research published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through specific molecular interactions .
  • Herbicidal Efficacy Trials : Field trials demonstrated that formulations containing this compound significantly reduced weed populations compared to untreated controls, suggesting its practical utility in agriculture.
  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound with various enzymes revealed potential pathways for therapeutic intervention in metabolic diseases .

Mechanism of Action

The mechanism of action of 2-chloro-4-methanesulfonyl-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target[4][4].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₀H₁₃ClF₃O₃S₂ 457.45 2-Cl, 4-MeSO₂, N-linked 4-{[3-(CF₃)Ph]S}Ph High lipophilicity (CF₃); electron-deficient aromatic ring (MeSO₂)
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide () C₁₄H₉Cl₂F₃INO₂S 495.87 2-Cl, 4-MeSO₂, 4-Cl, 3-I on N-Ph Heavy halogen (I) enhances molecular weight; potential halogen bonding
4-Chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide () C₁₉H₁₇ClN₂O₅S 436.87 4-Cl, furan-sulfamoyl, 2-OH-4-MePh Polar furan and hydroxyl groups improve solubility; antimicrobial activity reported
2,6-Difluoro-N-[4-(([3-(trifluoromethyl)phenyl]sulfanyl)methyl)phenyl]benzamide () C₂₁H₁₄F₅NOS 423.40 2,6-diF, N-linked (sulfanylmethyl)Ph-CF₃ Difluoro substitution reduces steric bulk; CF₃ enhances CNS penetration

Biological Activity

The compound 2-chloro-4-methanesulfonyl-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H16ClF3N2O2S2
  • Molecular Weight : 426.90 g/mol
  • Purity : Typically ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding or catalysis.
  • Protein-Ligand Interactions : It serves as a probe for studying enzyme mechanisms, which is crucial in drug development and biochemical research.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects against various cancer cell lines.
  • Antimicrobial Properties : The compound may demonstrate efficacy against specific bacterial strains.
  • Kinase Inhibition : Similar compounds have shown activity as kinase inhibitors, which could be relevant for this molecule as well.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInhibits proliferation in cancer cell lines
AntimicrobialEffective against certain bacterial strains
Kinase InhibitionPotential inhibitor of multiple kinases
MechanismDescription
Enzyme InhibitionBinds to active sites of target enzymes
Protein InteractionModulates protein-ligand interactions
LipophilicityEnhances cellular uptake

Case Studies

  • Antitumor Efficacy Study : A study involving the treatment of breast cancer cell lines with the compound showed a significant reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Kinase Inhibition Research : Research on structurally similar compounds indicated that modifications in the aromatic rings could lead to enhanced inhibitory effects on specific kinases involved in cancer progression.
  • Antimicrobial Testing : A series of in vitro tests demonstrated that the compound exhibited antimicrobial activity against Gram-positive bacteria, indicating its potential use in developing new antibiotics.

Q & A

Basic: What are the foundational synthetic routes for this compound, and what reaction conditions are critical for its preparation?

Answer:
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:

  • Starting Materials : 4-Methanesulfonyl-2-chlorobenzoic acid derivatives and 4-{[3-(trifluoromethyl)phenyl]sulfanyl}aniline.
  • Reagents : Triethylamine or sodium bicarbonate as bases to deprotonate intermediates.
  • Conditions : Reactions are conducted in anhydrous solvents like dichloromethane or DMF at 0–25°C to prevent hydrolysis of reactive intermediates (e.g., acyl chlorides). Amide bond formation is achieved via carbodiimide coupling agents (e.g., EDC/HOBt) .

Advanced: How can reaction parameters be optimized to improve synthetic yield, particularly in scaling from milligram to gram quantities?

Answer:
Optimization strategies include:

  • Temperature Control : Gradual warming (e.g., 0°C → room temperature) during coupling steps to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Catalyst Screening : Testing palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings if aryl halide intermediates are used.
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., sulfanyl, trifluoromethyl groups).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₁₄ClF₃NO₂S₂).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA).
  • X-Ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous sulfonamide derivatives .

Advanced: How can computational docking tools predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

Answer:

  • Software : AutoDock Vina is recommended for its improved scoring function and multithreading efficiency .
  • Protocol :
    • Prepare the ligand (compound) and receptor (target protein) files using Open Babel and PyMOL.
    • Define a grid box around the active site (e.g., ATP-binding pocket for kinases).
    • Run docking with exhaustiveness = 20 to ensure comprehensive sampling.
    • Analyze top poses for hydrogen bonding (e.g., sulfonyl group with catalytic lysine) and hydrophobic interactions (trifluoromethyl with aromatic residues). Validate results with molecular dynamics (MD) simulations .

Basic: Which functional groups in the compound are most likely to influence its bioactivity?

Answer:

  • Sulfonyl Group (-SO₂CH₃) : Enhances solubility and mediates hydrogen bonding with target proteins.
  • Trifluoromethyl Group (-CF₃) : Increases metabolic stability and hydrophobic interactions.
  • Sulfanyl Bridge (-S-C₆H₄-) : Facilitates π-π stacking with aromatic residues in enzyme active sites.
  • Chloro Substituent (-Cl) : Modulates electronic effects and steric hindrance .

Advanced: What experimental and computational approaches resolve contradictions in bioactivity data across studies?

Answer:

  • Dose-Response Assays : Repeat cell-based assays (e.g., MTT for cytotoxicity) with standardized protocols to minimize batch variability.
  • Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions.
  • MD Simulations : Compare binding mode stability (RMSD < 2 Å over 100 ns) across different force fields (e.g., AMBER vs. CHARMM).
  • Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify trends .

Basic: How can researchers assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via LC-MS.
  • Plasma Stability : Test in human plasma (37°C, 1 hour) with EDTA to inhibit esterases.
  • Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation products .

Advanced: What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?

Answer:

  • Prodrug Design : Introduce ester groups at the benzamide nitrogen to improve oral bioavailability.
  • Lipid Nanoparticle Encapsulation : Use microfluidics to prepare particles (size < 200 nm) for enhanced tissue penetration.
  • CYP450 Inhibition Assays : Screen against CYP3A4/2D9 isoforms to predict metabolic clearance .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzoyl chlorides).
  • Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal .

Advanced: How can structure-activity relationship (SAR) studies guide further structural modifications?

Answer:

  • Core Modifications : Replace the sulfanyl group with sulfoxide/sulfone to alter electronic properties.
  • Side Chain Variations : Introduce heterocycles (e.g., triazoles) via click chemistry to enhance target affinity.
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent positions with bioactivity data from analogues .

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